6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid
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Overview
Description
6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a spiro-fused azaspirooctane ring system. The presence of these functional groups and the spirocyclic framework makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the annulation of cyclopentane and four-membered rings to form the spirocyclic core . The reaction conditions often include the use of conventional chemical transformations and minimal chromatographic purifications to afford the desired compound . Industrial production methods may involve the use of tert-butyloxycarbonyl-protected amino acids as starting materials, which are then subjected to various coupling reactions to form the final product .
Chemical Reactions Analysis
6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the cyano group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the Boc-protected amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with various biological targets. The cyano group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid can be compared with other similar compounds, such as:
6-(tert-Butoxycarbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid: This compound has a similar spirocyclic structure but contains an oxa group instead of a cyano group.
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid: This compound contains a thia group, which imparts different chemical properties compared to the cyano group. The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic framework, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-cyano-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-7-10(6-15)14(8-16)4-9(5-14)11(17)18/h9-10H,4-5,7-8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQFXGWCPCMRFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC(C2)C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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